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molecular formula C8H12N2O2 B1428576 1H-Imidazole-2-propanoic acid, 1-methyl-, methyl ester CAS No. 869846-77-5

1H-Imidazole-2-propanoic acid, 1-methyl-, methyl ester

Cat. No. B1428576
M. Wt: 168.19 g/mol
InChI Key: AFTLZPPPLWNJKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07714010B2

Procedure details

3-(1-Methyl-1H-imidazol-2-yl)-propionic acid methyl ester (0.87 g) is treated with hydrochloric acid (6 N; 5 ml) at RT for 20 h. After evaporation of the solvent the compound (0.86 g) is obtained as hydrochloric salt.
Quantity
0.87 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:12])[CH2:4][CH2:5][C:6]1[N:7]([CH3:11])[CH:8]=[CH:9][N:10]=1.Cl>>[CH3:11][N:7]1[CH:8]=[CH:9][N:10]=[C:6]1[CH2:5][CH2:4][C:3]([OH:12])=[O:2]

Inputs

Step One
Name
Quantity
0.87 g
Type
reactant
Smiles
COC(CCC=1N(C=CN1)C)=O
Name
Quantity
5 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent the compound (0.86 g)
CUSTOM
Type
CUSTOM
Details
is obtained as hydrochloric salt

Outcomes

Product
Name
Type
Smiles
CN1C(=NC=C1)CCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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